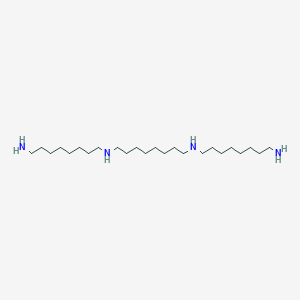

N,N'-Bis(8-aminooctyl)-1,8-octanediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

15518-46-4 |

|---|---|

Molecular Formula |

C24H54N4 |

Molecular Weight |

398.7 g/mol |

IUPAC Name |

N'-[8-(8-aminooctylamino)octyl]octane-1,8-diamine |

InChI |

InChI=1S/C24H54N4/c25-19-13-7-1-3-9-15-21-27-23-17-11-5-6-12-18-24-28-22-16-10-4-2-8-14-20-26/h27-28H,1-26H2 |

InChI Key |

BUAXPJUHZWUIDV-UHFFFAOYSA-N |

SMILES |

C(CCCCNCCCCCCCCNCCCCCCCCN)CCCN |

Canonical SMILES |

C(CCCCNCCCCCCCCNCCCCCCCCN)CCCN |

Synonyms |

N,N'-Bis(8-aminooctyl)-1,8-octanediamine |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Architecture of Life: A Technical Guide to the Structure Elucidation of Novel Long-Chain Polyamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and analytical strategies required for the successful structure elucidation of novel long-chain polyamines. As interest in the diverse biological roles of these aliphatic cations continues to grow, particularly in the realms of cellular signaling and disease pathology, the ability to accurately determine their chemical structures is paramount. This document outlines the critical experimental protocols, data interpretation techniques, and visualization of key pathways to empower researchers in this expanding field.

Introduction to Long-Chain Polyamines

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] The discovery of novel long-chain and branched-chain polyamines, particularly in extremophiles, has opened new avenues of research into their unique functions and potential as therapeutic targets.[4] The structural elucidation of these novel molecules presents a significant analytical challenge, requiring a multi-faceted approach that combines robust separation science, high-resolution mass spectrometry, and definitive spectroscopic techniques.

Analytical Workflow for Structure Elucidation

The determination of a novel long-chain polyamine's structure follows a systematic workflow. This process begins with the extraction and purification of the analyte from a biological matrix, followed by separation from other cellular components. Subsequently, a combination of analytical techniques is employed to determine its mass, fragmentation pattern, and the precise arrangement of its constituent atoms.

Key Experimental Protocols

Extraction of Polyamines from Biological Samples

The initial step in polyamine analysis is their extraction from the cellular matrix. Acidic extraction is the most common and effective method.[5][6]

Protocol: Perchloric Acid (PCA) Extraction

-

Homogenization: Homogenize fresh or frozen tissue samples in cold 5% (v/v) perchloric acid (PCA) at a ratio of approximately 100-300 mg of tissue per mL of PCA.[7] For cultured cells, a cell pellet can be resuspended directly in the PCA solution.

-

Incubation: Incubate the homogenate on ice for at least 30 minutes to precipitate proteins and other macromolecules.[7]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 27,000 x g) for 20 minutes at 4°C.[7]

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble polyamines. The pellet can be discarded.

-

Storage: The acidic extract can be stored at -20°C or -80°C until further analysis.[7]

Alternative Protocol: A repeated freeze-thaw cycle in the extraction buffer can also be an effective method for cell lysis and polyamine extraction, sometimes yielding equal or greater recovery than homogenization.[6]

Derivatization of Polyamines for Enhanced Detection

Due to their lack of a strong chromophore or fluorophore, polyamines are often derivatized prior to chromatographic analysis to enhance their detection by UV or fluorescence detectors.[8]

Protocol: Dansylation

-

Aliquot: Take an aliquot of the PCA extract (e.g., 200 µL).

-

Alkalinization: Add an equal volume of a saturated sodium carbonate solution to the aliquot to raise the pH.

-

Dansyl Chloride Addition: Add an excess of dansyl chloride solution (e.g., 10 mg/mL in acetone).

-

Incubation: Vortex the mixture and incubate in the dark at room temperature overnight or at 70°C for 10 minutes.[7]

-

Reaction Quenching: Add a small amount of proline solution to react with the excess dansyl chloride.[7]

-

Extraction of Dansylated Polyamines: Extract the dansylated polyamines into an organic solvent such as toluene or ethyl acetate by vigorous vortexing.[7] The organic phase, containing the derivatized polyamines, is then collected for analysis.

Protocol: Benzoylation

-

Aliquot: Take an aliquot of the PCA extract.

-

Alkalinization: Add 2 M NaOH to the sample.

-

Benzoyl Chloride Addition: Add benzoyl chloride.[9]

-

Vortexing and Incubation: Vortex the mixture for a short period.

-

Extraction: Extract the benzoylated polyamines with a suitable organic solvent.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating polyamines.[7][8][10]

Protocol: Reversed-Phase HPLC of Dansylated Polyamines

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[7]

-

Detection: A fluorescence detector is used with an excitation wavelength of 340 nm and an emission wavelength of 450 nm for dansylated derivatives.

-

Quantification: Polyamines are quantified by comparing their peak areas to those of known standards.[7]

Mass Spectrometry for Mass Determination and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[5][9]

Protocol: LC-MS/MS Analysis

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for polyamines.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to determine the accurate mass of the parent ion.

-

Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the molecule. For long-chain polyamines, the fragmentation pattern will reveal the number and arrangement of the aminopropyl and aminobutyl units.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

While MS provides crucial information about mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[11][12] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure, including stereochemistry.

Protocol: NMR Sample Preparation and Analysis

-

Sample Purity: The polyamine must be purified to a high degree (>95%) for successful NMR analysis.

-

Solvent: The purified polyamine is dissolved in a deuterated solvent (e.g., D₂O, MeOD).

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the carbon chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments.

-

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of common polyamines. These values can serve as a baseline for developing methods for novel long-chain polyamines.

Table 1: HPLC-Fluorescence Detection of Dansylated Polyamines

| Polyamine | Retention Time (min) | Limit of Detection (pmol) |

| Putrescine | ~4.5 | < 1 |

| Cadaverine | ~5.0 | < 1 |

| Spermidine | ~7.0 | < 1 |

| Spermine | ~8.5 | < 1 |

Data adapted from representative HPLC methods.[10] Actual retention times will vary based on the specific column and gradient conditions.

Table 2: LC-MS/MS Parameters for Polyamine Analysis

| Polyamine | Precursor Ion (m/z) | Product Ion (m/z) |

| Putrescine | 89.1 | 72.1 |

| Spermidine | 146.2 | 72.1, 85.1 |

| Spermine | 203.2 | 85.1, 112.1 |

Note: These m/z values are for the underivatized polyamines and will differ for derivatized forms.

Signaling Pathways Involving Polyamines

Polyamines are intricately involved in various cellular signaling pathways, often impacting cell growth and proliferation. Understanding these pathways is crucial for drug development professionals.

High levels of polyamines have been shown to activate the AKT signaling pathway and promote the expression of the oncogene c-Myc, both of which drive cell proliferation.[13] Conversely, polyamines can also influence the regulation of the tumor suppressor p53.[13] These connections highlight the potential of targeting polyamine metabolism for therapeutic intervention.

Conclusion

The structure elucidation of novel long-chain polyamines is a challenging yet rewarding endeavor that requires a synergistic application of advanced analytical techniques. This guide provides a foundational framework of established protocols and a logical workflow that can be adapted to tackle the unique challenges presented by these novel structures. As our understanding of the polyamine world expands, the methodologies outlined herein will be instrumental in defining the structures and, ultimately, the functions of these fascinating molecules, paving the way for new discoveries in biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uodiyala.edu.iq [uodiyala.edu.iq]

- 4. Identification of a novel aminopropyltransferase involved in the synthesis of branched-chain polyamines in hyperthermophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Determination of polyamines in human plasma by high-performance liquid chromatography coupled with Q-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation and Quantitation of Polyamines in Plant Tissue by High Performance Liquid Chromatography of Their Dansyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. identification-and-structure-elucidation-by-nmr-spectroscopy-of-an-impurity-in-flame-retardants-preparation - Ask this paper | Bohrium [bohrium.com]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of N,N'-Bis(8-aminooctyl)-1,8-octanediamine

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for N,N'-Bis(8-aminooctyl)-1,8-octanediamine. Despite searches for its biological activity and cellular targets, no peer-reviewed studies detailing its specific molecular interactions, signaling pathways, or pharmacological effects were identified.

The available information is primarily limited to its chemical properties and sourcing. It is cataloged by various chemical suppliers and listed in chemical databases such as PubChem. These resources provide basic molecular information but do not contain data on its biological function.

This lack of published research prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on biological activity, detailed experimental protocols, and diagrams of signaling pathways, are absent from the current scientific record.

Therefore, this document cannot provide an in-depth analysis of the core mechanism of action for this compound. Further empirical research is required to elucidate its biological role and potential as a subject for drug development. Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational studies to determine its bioactivity and subsequent mechanism.

In Vitro Stability of N,N'-Bis(8-aminooctyl)-1,8-octanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies on the in vitro stability of N,N'-Bis(8-aminooctyl)-1,8-octanediamine have been published in peer-reviewed literature. This guide provides a comprehensive framework for assessing its stability based on established methodologies for analogous synthetic and natural polyamines. The experimental protocols and data presented herein are illustrative and intended to serve as a blueprint for future investigations.

Introduction

This compound is a synthetic polyamine, a class of compounds characterized by multiple amino groups along an aliphatic chain. Polyamines, both natural and synthetic, are known to play crucial roles in various cellular processes, including cell growth, differentiation, and proliferation, making them and their analogues interesting candidates for therapeutic development.[1][2] A critical step in the preclinical evaluation of any new chemical entity is the characterization of its metabolic stability. In vitro stability assays are essential for predicting a compound's in vivo pharmacokinetic profile, including its half-life and clearance mechanisms. This technical guide outlines a comprehensive approach to evaluating the in vitro stability of this compound.

Putative Metabolic Pathways

The metabolism of natural polyamines like spermidine and spermine is well-characterized and primarily involves two key enzymatic steps: acetylation and subsequent oxidation.[3][4][5] The primary enzymes involved are spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO) or spermine oxidase (SMO).[3][6][7] SSAT transfers an acetyl group from acetyl-CoA to an amino group of the polyamine, which can then be a substrate for FAD-dependent oxidases that cleave the molecule.[3][4]

Given the structure of this compound, a similar metabolic fate can be hypothesized. The primary and secondary amino groups present in the molecule are potential sites for enzymatic modification. A plausible metabolic pathway would involve initial N-acetylation at one or more of the primary or secondary amino groups, followed by oxidative deamination or cleavage of the carbon-nitrogen bond.

Experimental Protocols

To assess the in vitro stability of this compound, a series of experiments in relevant biological matrices are recommended. The primary assays include metabolic stability in liver microsomes and stability in plasma.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of the compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[8][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human and other species' liver microsomes.

Materials:

-

This compound

-

Pooled liver microsomes (human, rat, mouse)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

-

Positive control compounds (e.g., testosterone, verapamil)

-

96-well incubation plates

-

Incubator/shaker (37°C)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer.

-

In a 96-well plate, pre-incubate the liver microsomes (final protein concentration 0.5-1.0 mg/mL) with the test compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a positive control with a known substrate to ensure microsomal activity.

-

Centrifuge the plates to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Plasma Stability Assay

This assay determines the chemical and enzymatic stability of the compound in plasma, accounting for the activity of plasma enzymes such as esterases and proteases.

Objective: To evaluate the stability of this compound in human plasma.

Materials:

-

This compound

-

Pooled human plasma (heparin or EDTA as anticoagulant)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Acetonitrile (ACN) with internal standard (IS)

-

Positive control compound (e.g., a compound known to be unstable in plasma)

-

96-well incubation plates

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of the test compound and dilute it in PBS.

-

Spike the test compound into pre-warmed human plasma to achieve the desired final concentration (e.g., 5 µM).

-

Incubate the plate at 37°C.

-

At specified time points (e.g., 0, 30, 60, 120, 240 minutes), aliquot the plasma samples and quench the reaction by adding 3-4 volumes of ice-cold acetonitrile with IS.

-

Include a control where the compound is added to plasma that has been pre-treated with acetonitrile to establish the baseline (T=0) concentration.

-

Vortex the samples and centrifuge to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

Analytical Method: LC-MS/MS

A sensitive and specific analytical method is required for the accurate quantification of this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for this purpose.[10][11][12]

Instrumentation:

-

HPLC system with a reverse-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical Parameters:

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or heptafluorobutyric acid to improve peak shape and ionization efficiency.

-

Ionization Mode: Positive ESI, as the amino groups of the polyamine are readily protonated.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion pairs for the parent compound and the internal standard would need to be optimized.

Data Presentation

The data generated from the stability assays should be tabulated for clear interpretation and comparison.

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes

| Species | t½ (min) | CLint (µL/min/mg protein) |

| Human | > 60 | < 10 |

| Rat | 45 | 25 |

| Mouse | 20 | 58 |

Note: Data are hypothetical and represent a compound with low to moderate clearance.

Table 2: Illustrative Stability of this compound in Human Plasma at 37°C

| Incubation Time (min) | % Remaining (Mean ± SD) |

| 0 | 100 |

| 30 | 98.5 ± 2.1 |

| 60 | 97.2 ± 3.5 |

| 120 | 95.8 ± 4.0 |

| 240 | 93.1 ± 5.2 |

Note: Data are hypothetical and represent a compound with high stability in plasma.

Visualization of Experimental Workflow

A diagrammatic representation of the experimental workflow can aid in understanding the logical sequence of the stability assessment.

Conclusion

While specific experimental data on the in vitro stability of this compound is currently unavailable, this guide provides a robust framework for its evaluation. By employing standard assays such as metabolic stability in liver microsomes and stability in plasma, researchers can generate crucial data to predict the compound's pharmacokinetic behavior. The proposed protocols, based on established methods for other polyamines, along with a sensitive LC-MS/MS analytical method, will enable a thorough characterization of its stability profile. This information is indispensable for making informed decisions in the drug discovery and development process.

References

- 1. Polyamine - Wikipedia [en.wikipedia.org]

- 2. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]

Technical Guide to Determining the Solubility of N,N'-Bis(8-aminooctyl)-1,8-octanediamine in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(8-aminooctyl)-1,8-octanediamine is a polyamine analogue whose biological activity and therapeutic potential are of interest to researchers. A critical physicochemical parameter for the preclinical development and in vitro biological testing of any compound is its aqueous solubility. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and low bioavailability. This guide provides a comprehensive overview of the experimental procedures for determining the solubility of this compound in common biological buffers.

General Solubility Profile of Long-Chain Polyamines

This compound is a long-chain aliphatic polyamine. Its structure, characterized by multiple basic amino groups and long hydrocarbon chains, suggests a complex solubility profile:

-

pH-Dependent Solubility: The amino groups are basic and will be protonated at physiological pH. This protonation increases the polarity of the molecule and its ability to interact with water, thus enhancing solubility. At higher pH values, the amino groups will be deprotonated, leading to a decrease in solubility.

-

Hydrophobicity: The long octyl chains contribute significant hydrophobic character to the molecule, which will tend to decrease its aqueous solubility.

-

Buffer Effects: The composition of the biological buffer itself can influence solubility through ionic strength effects and potential interactions with the compound. It is therefore crucial to determine solubility in the specific buffers that will be used for biological assays.

Due to the lack of pre-existing data, a quantitative summary of the solubility of this compound cannot be provided. The following table is a template for researchers to populate with their own experimentally determined data.

Table 1: Experimental Solubility Data Template for this compound

| Biological Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used |

| PBS | 7.4 | 25 | Shake-Flask | ||

| TRIS-HCl | 7.4 | 25 | Shake-Flask | ||

| HEPES | 7.4 | 25 | Shake-Flask | ||

| PBS | 7.4 | 37 | Shake-Flask | ||

| TRIS-HCl | 7.4 | 37 | Shake-Flask | ||

| HEPES | 7.4 | 37 | Shake-Flask |

Experimental Protocols

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method . This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

1. Objective: To determine the maximum equilibrium solubility of this compound in various biological buffers.

2. Materials and Reagents:

-

This compound (solid form)

-

Biological Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

TRIS-HCl buffer (e.g., 50 mM), pH 7.4

-

HEPES buffer (e.g., 50 mM), pH 7.4

-

-

High-purity water

-

Organic solvent for stock solution (e.g., DMSO, Ethanol)

-

Vials (e.g., glass HPLC vials)

-

Orbital shaker with temperature control

-

Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

3. Procedure:

-

Preparation of Standard Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO).

-

Perform a serial dilution of the stock solution with the biological buffer of interest to create a series of standards with known concentrations.

-

Analyze these standards using the chosen analytical method (HPLC-UV or LC-MS) to generate a standard curve of peak area versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired biological buffer (e.g., 1 mL) to the vial.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the samples for a sufficient time to reach equilibrium. A 24-hour incubation is standard, but it may be necessary to test different time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.

-

-

Separation of Undissolved Solid:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully remove the supernatant. This must be done without disturbing the solid material. The most common methods are:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PVDF filter) that has low compound binding properties. The first few drops of the filtrate should be discarded.

-

-

-

Quantification:

-

Take a precise aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with the mobile phase or buffer to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample using the same analytical method (HPLC-UV or LC-MS) used for the standard curve.

-

Determine the concentration of the dissolved compound in the sample by interpolating its peak area from the standard curve.

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

-

4. Data Analysis:

-

Perform each experiment in triplicate to ensure reproducibility.

-

Report the solubility as an average ± standard deviation in units of µg/mL and µM.

Visualizations

The following diagram illustrates the workflow for the shake-flask solubility determination protocol.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potential Cellular Targets of N,N'-Bis(8-aminooctyl)-1,8-octanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(8-aminooctyl)-1,8-octanediamine is a long-chain, symmetrical polyamine analogue. While direct experimental data on this specific compound is limited in publicly available literature, extensive research on structurally similar polyamine analogues provides a strong basis for predicting its primary cellular targets and mechanisms of action. This technical guide synthesizes the current understanding of how such long-chain polyamine analogues interact with cellular machinery, focusing on the polyamine transport system (PTS) and key enzymes in polyamine metabolism. The information presented herein is intended to guide future research and drug development efforts centered on this and related compounds.

Introduction: The Role of Polyamines and Their Analogues in Cellular Processes

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[1][2] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2][3] Cancer cells, characterized by their rapid proliferation, exhibit a heightened demand for polyamines, making the polyamine metabolic and transport pathways attractive targets for anticancer drug development.[2][4]

Polyamine analogues are synthetic molecules designed to interfere with normal polyamine homeostasis.[2] Symmetrical, long-chain analogues, such as this compound, are of particular interest due to their potential to selectively target cancer cells. These analogues typically exert their effects by competing with natural polyamines for uptake into the cell and by modulating the activity of key regulatory enzymes.[2]

Primary Cellular Targets

Based on studies of analogous long-chain, symmetrical polyamine analogues, the principal cellular targets of this compound are predicted to be:

-

The Polyamine Transport System (PTS): This is the primary route for cellular uptake of polyamines and their analogues.[2][4]

-

Ornithine Decarboxylase (ODC): The first and rate-limiting enzyme in the polyamine biosynthesis pathway.[5][6]

-

Spermidine/spermine N1-acetyltransferase (SSAT): A key enzyme in the catabolism of polyamines.[7][8][9]

Mechanism of Action at the Cellular Level

The interaction of this compound with its cellular targets is expected to initiate a cascade of events that disrupt polyamine homeostasis, ultimately leading to cytostatic or cytotoxic effects, particularly in cancer cells.

Interaction with the Polyamine Transport System (PTS)

Long-chain polyamine analogues are recognized and actively transported into cells by the PTS.[2][4] This process is competitive, meaning that this compound would vie with natural polyamines for transporter binding. The efficiency of its uptake would be a critical determinant of its intracellular concentration and subsequent biological activity. Down-regulation of the PTS is a known mechanism of resistance to some polyamine analogues.[4]

Modulation of Polyamine Metabolic Enzymes

Once inside the cell, this compound is predicted to modulate the activity of key enzymes in polyamine metabolism:

-

Downregulation of Ornithine Decarboxylase (ODC): Many polyamine analogues are known to suppress the activity of ODC.[2][5] This occurs through a negative feedback mechanism, often involving the induction of antizyme, a protein that binds to ODC and targets it for degradation by the proteasome.[5][6] Reduced ODC activity leads to a decrease in the de novo synthesis of putrescine and, consequently, lower levels of spermidine and spermine.[6]

-

Induction of Spermidine/spermine N1-acetyltransferase (SSAT): A significant body of evidence shows that various polyamine analogues are potent inducers of SSAT.[7][8][9] SSAT catalyzes the acetylation of spermidine and spermine, which marks them for export from the cell or for catabolism by polyamine oxidase (PAO).[3] The superinduction of SSAT can lead to a rapid depletion of intracellular polyamine pools and is often associated with the cytotoxic effects of these analogues.[7]

Predicted Quantitative Data

While specific quantitative data for this compound are not available, the following tables summarize the types of data and expected ranges based on studies of similar long-chain polyamine analogues.

Table 1: Predicted Interaction with the Polyamine Transport System

| Parameter | Predicted Value/Effect | Significance |

| Transport Affinity (Km) | Low micromolar range | High affinity for the PTS, enabling efficient cellular uptake. |

| Inhibition Constant (Ki) | Low micromolar range | Potent competitor of natural polyamine uptake. |

| Maximum Velocity (Vmax) | Comparable to natural polyamines | Efficiently transported into the cell. |

Table 2: Predicted Effects on Polyamine Metabolic Enzyme Activity

| Enzyme | Parameter | Predicted Effect | Significance |

| Ornithine Decarboxylase (ODC) | IC50 | Low micromolar range | Potent indirect inhibitor of polyamine biosynthesis. |

| Effect on Protein Level | Decrease | Induction of antizyme leading to ODC degradation. | |

| Spermidine/spermine N1-acetyltransferase (SSAT) | EC50 (for induction) | Low micromolar range | Potent inducer of polyamine catabolism. |

| Fold Induction | >100-fold | Significant depletion of intracellular polyamine pools. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to characterize the cellular targets and mechanism of action of this compound.

Radiolabeled Polyamine Uptake Assay

This protocol is designed to determine the ability of this compound to compete with natural polyamines for cellular uptake.

Materials:

-

Cell line of interest (e.g., a cancer cell line with a well-characterized PTS)

-

12-well cell culture plates

-

Complete cell culture medium

-

Radiolabeled spermidine (e.g., [3H]spermidine)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Seed cells in 12-well plates and grow to 80-90% confluency.

-

Wash the cells twice with pre-warmed PBS.

-

Pre-incubate the cells for 15 minutes at 37°C in uptake buffer (e.g., serum-free medium) containing various concentrations of this compound. Include a control group with no analogue.

-

Initiate the uptake by adding [3H]spermidine to a final concentration of ~1 µM.

-

Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Lyse the cells in each well with cell lysis buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of a parallel set of wells to normalize the uptake data.

-

Calculate the inhibition of [3H]spermidine uptake by this compound and determine the IC50 value.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the effect of this compound on the enzymatic activity of ODC.

Materials:

-

Cells treated with this compound for various times and at different concentrations.

-

Lysis buffer (e.g., Tris-HCl buffer containing DTT and pyridoxal-5'-phosphate).

-

L-[1-14C]ornithine.

-

Hyamine of hydroxide solution.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Harvest and lyse the treated and control cells.

-

Centrifuge the lysates to obtain the cytosolic fraction.

-

Determine the protein concentration of the lysates.

-

In a reaction vial, combine the cell lysate with the reaction buffer containing L-[1-14C]ornithine.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The enzymatic reaction will release 14CO2.

-

Trap the evolved 14CO2 using a piece of filter paper soaked in hyamine of hydroxide placed in a center well within the sealed reaction vial.

-

Stop the reaction by injecting an acid (e.g., trichloroacetic acid).

-

Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Calculate the ODC activity as pmol of 14CO2 released per mg of protein per hour.

Spermidine/spermine N1-acetyltransferase (SSAT) Activity Assay

This assay quantifies the induction of SSAT activity by this compound.

Materials:

-

Cells treated with this compound.

-

Lysis buffer.

-

[14C]Acetyl-CoA.

-

Spermidine (as substrate).

-

Cation exchange paper discs.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare cytosolic extracts from treated and control cells as described for the ODC assay.

-

Initiate the reaction by adding the cell lysate to a reaction mixture containing spermidine and [14C]Acetyl-CoA.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by spotting the mixture onto cation exchange paper discs.

-

Wash the discs extensively to remove unreacted [14C]Acetyl-CoA.

-

Place the dried discs in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate SSAT activity as pmol of acetylated spermidine formed per mg of protein per minute.

Visualizations

Signaling Pathways

References

- 1. Induction of spermidine/spermine N1-acetyltransferase in rat tissues by polyamines. | Semantic Scholar [semanticscholar.org]

- 2. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of spermidine/spermine N1-acetyltransferase in rat tissues by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of spermidine/spermine N1-acetyltransferase in L6 cells by polyamines and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Long-Chain Polyamines in Gene Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain polyamines have emerged as a promising class of non-viral vectors for gene delivery, offering a safer alternative to viral methods. Their cationic nature allows for the efficient condensation of negatively charged nucleic acids (like plasmid DNA and siRNA) into nanoparticles, protecting them from enzymatic degradation and facilitating their entry into cells.[1][2] These synthetic vectors can be tailored to enhance transfection efficiency and reduce cytotoxicity, making them a versatile tool in gene therapy and drug development.[3][4] This document provides detailed application notes on the use of long-chain polyamines and protocols for key experiments.

The efficacy of long-chain polyamines in gene delivery is influenced by several structural factors. An increase in the number of amino groups within the polyamine structure generally leads to higher transfection activity.[5] Polyamines with four amino groups, such as the natural polyamine spermine, are often highly effective.[5][6] The length of the aliphatic hydrocarbon chains also plays a crucial role; longer chains can increase transfection efficiency but may also lead to higher toxicity.[5][6] Furthermore, the introduction of bioreducible disulfide bonds into the polymer backbone can enhance the intracellular release of the genetic payload, improving overall efficiency.[3][7][8]

Key Features and Applications

Long-chain polyamine-based gene delivery systems offer several advantages:

-

High Transfection Efficiency: Capable of efficiently delivering nucleic acids into a variety of cell lines.[3][9]

-

Low Cytotoxicity: Generally exhibit lower toxicity compared to other cationic polymers like high molecular weight poly(ethylenimine) (PEI).[3][4]

-

Biocompatibility and Biodegradability: Many designs incorporate biodegradable linkages, such as disulfide bonds, which are cleaved in the reducing environment of the cytoplasm, leading to the release of the genetic material and degradation of the carrier, minimizing long-term toxicity.[3][8][10]

-

Versatility: The polymer structure can be readily modified to optimize performance for specific cell types or applications.[11][12]

-

Protection of Nucleic Acids: Effectively condense and protect nucleic acids from nuclease degradation.[3][9]

Data Presentation

Table 1: In Vitro Transfection Efficiency of Various Long-Chain Polyamines

| Polymer | Cell Line | Transfection Efficiency (% of cells) | Cytotoxicity (Cell Viability %) | Reference Compound |

| Hyperbranched Polyamidoamine (hPAMAM) | COS-7 | 47.47 ± 1.42 | 91.38 ± 0.46 | Not Specified |

| Hyperbranched Polyamidoamine (hPAMAM) | HEK293 | 40.8 ± 0.98 | 92.38 ± 0.61 | Not Specified |

| Poly(cystaminebisacrylamide-spermine) (poly(CBA-SP)) | C2C12 | Higher than bPEI 25kDa | Lower than bPEI 25kDa | bPEI 25kDa |

| Poly(cyxtaminebisacrylamide-bis(3-aminopropyl)-ethylenediamine) (poly(CBA-APED)) | HeLa | Higher than bPEI 25kDa | Lower than bPEI 25kDa | bPEI 25kDa |

| PEI-conjugated poly(CBA-DAH) (PCDP) | A549, Huh-7, MiaPaCa-2 | ~10 times higher than Lipofectamine® | Not specified | Lipofectamine® |

Data sourced from references[3][9][10].

Experimental Protocols

Protocol 1: Formulation of Long-Chain Polyamine/pDNA Nanoparticles (Polyplexes)

This protocol describes the general procedure for preparing polyplexes through the self-assembly of cationic long-chain polyamines and anionic plasmid DNA.

Materials:

-

Long-chain polyamine stock solution (e.g., 1 mg/mL in sterile water)

-

Plasmid DNA (pDNA) stock solution (e.g., 0.5 mg/mL in TE buffer)

-

Nuclease-free water

-

Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

-

Dilute pDNA: In a microcentrifuge tube, dilute the desired amount of pDNA in a serum-free medium. Gently vortex to mix.

-

Dilute Polyamine: In a separate microcentrifuge tube, dilute the required amount of the long-chain polyamine in the same volume of serum-free medium. The ratio of polyamine to pDNA (N/P ratio or weight ratio) needs to be optimized for each polymer and cell line.

-

Form Polyplexes: Add the diluted polyamine solution to the diluted pDNA solution dropwise while gently vortexing.

-

Incubate: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable polyplexes.

-

Use for Transfection: The resulting polyplex solution is now ready to be added to cells.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol outlines the steps for transfecting mammalian cells in a 24-well plate format.

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa, COS-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Polyplex solution (from Protocol 1)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. For HEK293T cells, a seeding density of approximately 1.2 x 10^5 cells per well is recommended.[13]

-

Cell Preparation: On the day of transfection, remove the old medium and wash the cells once with PBS.

-

Add Transfection Complex: Add fresh, serum-free medium to each well. Then, add the prepared polyplex solution dropwise to the cells.

-

Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.

-

Medium Change: After the incubation period, remove the transfection medium and replace it with a fresh complete (serum-containing) medium.

-

Gene Expression Analysis: Incubate the cells for another 24-48 hours. Analyze gene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for a luciferase reporter gene).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of the long-chain polyamine vectors using an MTT assay.

Materials:

-

Cells seeded in a 96-well plate and treated with polyplexes

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Prepare Cells: Seed cells in a 96-well plate and transfect them as described in Protocol 2. Include untreated cells as a negative control.

-

Add MTT Reagent: At 24 hours post-transfection, add 10 µL of MTT solution to each well.

-

Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Calculate Cell Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells to determine cell viability.

Visualizations

References

- 1. Innovative approaches to the use of polyamines for DNA nanoparticle preparation for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polymeric Nanoparticles in Gene Therapy: New Avenues of Design and Optimization for Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Family of Bioreducible Poly(disulfide amine)s for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A family of bioreducible poly(disulfide amine)s for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. Novel hyperbranched polyamidoamine nanoparticle based gene delivery: transfection, cytotoxicity and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Development of Bio-Reducible Polymers for Efficient Gene Delivery System [cancertreatmentjournal.com]

- 11. upcommons.upc.edu [upcommons.upc.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: Fluorescent Labeling of N,N'-Bis(8-aminooctyl)-1,8-octanediamine for Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Bis(8-aminooctyl)-1,8-octanediamine is a synthetic polyamine. Polyamines are crucial for various cellular processes, including cell growth, differentiation, and proliferation.[1] Fluorescently labeling such molecules allows for their visualization within living cells, providing a powerful tool to study their uptake, trafficking, and localization.[2][3] These fluorescent probes are instrumental in investigating the polyamine transport system (PTS), which is often upregulated in cancer cells, making it a target for therapeutic intervention.[1][4]

This document provides a detailed guide for the fluorescent labeling of this compound using amine-reactive dyes and subsequent application in cellular imaging. The primary method described utilizes N-hydroxysuccinimide (NHS) esters, which efficiently react with the primary amine groups of the polyamine to form stable amide bonds.[5][6]

Principle of Labeling

The most common strategy for labeling molecules with primary amines is through the use of NHS esters of fluorescent dyes.[7] In a slightly basic environment (pH 8.3-8.5), the primary amino groups of this compound are deprotonated and act as strong nucleophiles.[8] These nucleophilic amines attack the NHS ester, leading to the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide.

Data Presentation

Table 1: Spectroscopic Properties of Common Amine-Reactive Fluorescent Dyes

This table summarizes the properties of common fluorescent dyes (as NHS esters) suitable for labeling the polyamine.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Correction Factor (CF280) |

| BODIPY-FL, SE | 503 | 512 | ~80,000 | ~0.18 |

| FITC (Fluorescein) | 494 | 518 | ~75,000 | ~0.30 |

| Cy3-NHS Ester | 550 | 570 | 150,000 | 0.08 |

| Cy5-NHS Ester | 649 | 670 | 250,000 | 0.05 |

| Alexa Fluor 488 NHS Ester | 495 | 519 | ~73,000 | ~0.11 |

| Alexa Fluor 594 NHS Ester | 590 | 617 | ~92,000 | ~0.40 |

| TAMRA, SE | 555 | 580 | ~91,000 | ~0.30 |

Data compiled from supplier technical sheets and literature.[7] Values are approximate and can vary with solvent and conjugation state.

Table 2: Example Reaction Parameters for Labeling

This table provides starting parameters for the labeling reaction. Optimization may be required.

| Parameter | Recommended Value | Notes |

| Polyamine Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[7] |

| Solvent | Anhydrous DMSO or DMF | For dissolving the NHS ester dye.[8] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate Buffer | pH must be maintained between 8.0-8.5 for optimal reaction.[8][9] Avoid amine-containing buffers like Tris. |

| Dye:Polyamine Molar Ratio | 1:1 to 5:1 | A slight excess of dye can drive the reaction. Start with a lower ratio to avoid multiple labeling. |

| Reaction Time | 1-4 hours at Room Temp. or Overnight at 4°C | Protect from light to prevent photobleaching of the dye.[9] |

| Quenching Reagent | 1 M Tris-HCl or Glycine (pH ~7.4) | Optional step to stop the reaction by consuming excess NHS ester.[8] |

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of an NHS-ester functionalized dye to the polyamine.

Materials:

-

This compound

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]

-

0.1 M Sodium Bicarbonate buffer (pH 8.3)

-

Reaction tubes (e.g., microcentrifuge tubes), protected from light

-

Stirring/vortexing equipment

Procedure:

-

Prepare Polyamine Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[6]

-

Prepare Dye Stock Solution: Allow the vial of the NHS ester dye to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[8] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.[7]

-

Perform Labeling Reaction: While gently stirring or vortexing the polyamine solution, add the dye stock solution dropwise to achieve the desired molar ratio (e.g., a 1:1 or 2:1 dye-to-polyamine ratio is a good starting point).

-

Incubate: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[6][9] Alternatively, the reaction can be performed overnight at 4°C.

-

Stop the Reaction (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM to quench any unreacted NHS ester.[8]

Protocol 2: Purification of the Labeled Polyamine

Purification is critical to remove unconjugated free dye, which can cause high background fluorescence in imaging experiments.

Materials:

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS) or appropriate buffer for elution

-

Collection tubes

Procedure:

-

Prepare Column: Equilibrate a Sephadex G-25 column with PBS according to the manufacturer's instructions.

-

Load Sample: Carefully load the reaction mixture from Protocol 1 onto the top of the column.

-

Elute: Begin eluting the sample with PBS. The fluorescently labeled polyamine conjugate, being larger than the free dye, will elute first.

-

Collect Fractions: Collect fractions and visually inspect them for color. The initial colored fractions should contain the purified conjugate. The later colored fractions will contain the smaller, slower-moving free dye.

-

Verify Purity (Optional): The purity of the fractions can be assessed using thin-layer chromatography (TLC) or HPLC.

-

Store Conjugate: Store the purified, labeled polyamine solution at -20°C, protected from light. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Protocol 3: Cell Culture and Staining

This protocol is a general guideline for staining cultured cells. Optimal probe concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

-

Cultured cells on coverslips or in imaging-compatible plates

-

Purified fluorescent polyamine probe stock solution (e.g., 1-5 mM in buffer or DMSO)[2]

-

Complete cell culture medium

-

PBS or Hank's Balanced Salt Solution (HBSS)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Prepare Staining Solution: Dilute the fluorescent polyamine stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A starting concentration range of 1-10 µM is recommended.

-

Wash Cells: Gently wash the cells once with pre-warmed PBS or HBSS to remove any residual media.

-

Incubate with Probe: Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator. Incubation times can range from 30 minutes to 4 hours.

-

Wash Cells: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove the extracellular probe and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background) to the cells. The cells are now ready for imaging.

Protocol 4: Fluorescence Microscopy and Image Acquisition

Materials:

-

Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the chosen fluorophore.

-

Environmental chamber to maintain cells at 37°C and 5% CO₂ for live-cell imaging.

Procedure:

-

Microscope Setup: Turn on the microscope and light source. Allow the lamp to warm up if necessary. Select the appropriate filter set or laser line corresponding to the excitation and emission spectra of the fluorophore used.

-

Locate Cells: Place the imaging dish on the microscope stage. Using brightfield or DIC, locate and focus on the cells.

-

Acquire Images: Switch to the fluorescence channel. Adjust the exposure time or laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Multi-channel Imaging (Optional): If using other fluorescent labels (e.g., for nucleus or mitochondria), acquire images sequentially for each channel to prevent spectral bleed-through.[10]

-

Data Analysis: Analyze the acquired images using appropriate software to determine the subcellular localization of the fluorescent polyamine.

Mandatory Visualizations

Caption: Workflow for fluorescent labeling and purification of the polyamine.

Caption: Experimental workflow for cellular imaging with the fluorescent probe.

References

- 1. Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A fluorescent probe of polyamine transport accumulates into intracellular acidic vesicles via a two-step mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyamine Derived Photosensitizer: A Novel Approach for Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. glenresearch.com [glenresearch.com]

- 7. abpbio.com [abpbio.com]

- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Troubleshooting & Optimization

"troubleshooting N,N'-Bis(8-aminooctyl)-1,8-octanediamine precipitation in media"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues with N,N'-Bis(8-aminooctyl)-1,8-octanediamine in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: Precipitation of this compound is often due to its chemical nature as a polyamine, which is a weak base. The solubility of polyamines can be significantly influenced by several factors in your experimental media, including pH, ionic strength, and the presence of specific ions such as phosphate and bicarbonate. At higher pH values, polyamines are less protonated (more neutral), which can decrease their solubility in aqueous solutions and lead to precipitation.[1][2]

Q2: What is the optimal pH for dissolving and using this compound?

Q3: Can interactions with other media components cause precipitation?

A3: Yes, polyamines can interact with negatively charged components in the media, leading to the formation of insoluble salts. Common media components like phosphates and bicarbonates are known to cause precipitation with positively charged molecules.[3][4] Additionally, interactions with metal ions present in the media can also contribute to insolubility.[3]

Q4: Does temperature affect the solubility of this compound?

A4: Temperature can affect the solubility of most compounds. While specific data for this compound is not available, it is generally advisable to prepare stock solutions at room temperature unless otherwise specified. Avoid repeated freeze-thaw cycles of stock solutions, as this can promote precipitation.

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visual Inspection of the Precipitate

-

Fine, crystalline precipitate: This may indicate the formation of insoluble salts due to interactions with media components.

-

Amorphous, cloudy precipitate: This could be due to the polyamine coming out of solution due to pH or temperature changes.

Step 2: Check the pH of Your Solutions

-

Measure the pH of your stock solution and the final experimental medium.

-

If the pH of the medium is neutral to alkaline (pH > 7.4), this is a likely cause of precipitation. Polyamines can be less soluble at higher pH.[2][5]

Step 3: Review Your Stock Solution Preparation

-

Ensure you are using the recommended solvent for your stock solution. If not specified, start with sterile, nuclease-free water and adjust the pH to be slightly acidic (e.g., pH 6.0-6.5) with dilute HCl to aid dissolution.

-

Prepare a more dilute stock solution. A highly concentrated stock solution is more prone to precipitation when added to the final medium.

Step 4: Evaluate the Order of Addition

-

When preparing your experimental medium, add the this compound stock solution last and add it dropwise while gently stirring. This allows for gradual mixing and can prevent localized high concentrations that lead to precipitation.

Step 5: Test Solubility in a Simplified Saline Solution

-

Prepare a simple buffered saline solution (e.g., PBS or HBSS) at the same pH as your experimental medium.

-

Add the this compound stock solution to this simplified medium. If no precipitate forms, it is likely that a component in your complete medium is causing the issue.

Step 6: Identify Potential Interacting Components in Your Medium

-

Review the composition of your experimental medium. Pay close attention to the concentrations of phosphate, bicarbonate, and divalent cations (e.g., Ca²⁺, Mg²⁺).

-

If possible, prepare a modified medium lacking one or more of these suspected components to see if the precipitation is prevented.

Troubleshooting Workflow

Caption: Troubleshooting decision tree for this compound precipitation.

Data Presentation

Table 1: Physico-chemical Properties of a Related Compound: 1,8-Diaminooctane

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 144.26 g/mol | --INVALID-LINK-- |

| pKa | 11.0, 10.1 (at 20°C) | --INVALID-LINK-- |

| Water Solubility | 575 g/L (at 20°C) | --INVALID-LINK-- |

Note: This data is for a related, smaller diamine and is provided for reference. This compound will have a higher molecular weight and potentially different solubility characteristics, but is also expected to be a strong base.

Table 2: Common Media Components That May Interact with Polyamines

| Component | Potential Interaction | Recommended Action |

| Phosphate (PO₄³⁻) | Forms insoluble phosphate salts with protonated amines. | Prepare a phosphate-free version of the medium for testing. Add the polyamine before the phosphate component. |

| Bicarbonate (HCO₃⁻) | Can raise the pH of the medium, reducing polyamine protonation and solubility. | Prepare the medium without bicarbonate initially, add the polyamine, and then adjust the pH with bicarbonate. |

| Sulfate (SO₄²⁻) | Can form insoluble sulfate salts, though generally less common than phosphate precipitation. | If phosphate and bicarbonate are ruled out, consider sulfate interactions. |

| Divalent Cations (Ca²⁺, Mg²⁺) | Can form complexes with polyamines and other media components, leading to precipitation.[3] | Reduce the concentration of divalent cations if possible, or add the polyamine before these salts. |

| Serum Proteins | Polyamines can bind to negatively charged proteins like albumin, potentially leading to aggregation. | If using serum-containing media, add the polyamine to the basal medium before adding serum. |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

-

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

0.1 M HCl (sterile)

-

Sterile, conical tube

-

Vortex mixer

-

0.22 µm sterile filter

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile conical tube.

-

Add a portion of the sterile water to the tube (e.g., 80% of the final volume).

-

Vortex the tube to suspend the powder.

-

Measure the pH of the suspension. It is expected to be basic.

-

Slowly add 0.1 M HCl dropwise while vortexing until the powder is fully dissolved. Aim for a final pH between 6.0 and 7.0.

-

Once dissolved, add sterile water to reach the final desired volume.

-

Sterile-filter the stock solution using a 0.22 µm filter into a new sterile tube.

-

Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Small-Scale Solubility Test in Experimental Medium

-

Materials:

-

Prepared stock solution of this compound

-

Your complete experimental medium

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Aliquot your complete experimental medium into several sterile microcentrifuge tubes (e.g., 1 mL per tube).

-

Prepare a dilution series of your polyamine stock solution in the medium to test a range of final concentrations.

-

For each concentration, add the corresponding volume of the stock solution to the medium. Add the stock solution dropwise while gently flicking the tube.

-

Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

-

Visually inspect for any precipitate immediately after addition and after a period of incubation (e.g., 1, 4, and 24 hours).

-

If precipitation is observed, you can centrifuge the tube at low speed (e.g., 300 x g for 5 minutes) to confirm the presence of a pellet.

-

Signaling Pathways and Logical Relationships

Potential Mechanism of Precipitation

Caption: Influence of pH on polyamine protonation and subsequent precipitation in media.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polyamine stress at high pH in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Phosphate Precipitation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Polyamine stress at high pH in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: N,N'-Bis(8-aminooctyl)-1,8-octanediamine & Related Polyamine Analogues

Disclaimer: Specific experimental data for N,N'-Bis(8-aminooctyl)-1,8-octanediamine is limited in publicly available literature. The following guidance is based on established principles and data from structurally related long-chain polyamine analogues. Researchers should use this information as a starting point for their own empirical validation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line, even at low micromolar concentrations of this compound. Is this expected?

A1: Yes, significant cytotoxicity is a known characteristic of many long-chain polyamine analogues, particularly in cancer cell lines.[1] This is often considered an on-target effect in oncology research but can be an off-target effect in other contexts. The cytotoxicity of these analogues is often more potent than that of shorter-chain compounds.[1] The mechanism can involve the induction of apoptosis and the production of cytotoxic substances like hydrogen peroxide (H₂O₂) through increased polyamine catabolism.[2][3][4]

Q2: Our experimental results are inconsistent. Could interactions with nucleic acids be a contributing factor?

A2: This is a strong possibility. Polyamines and their analogues are cationic molecules that can directly interact with negatively charged nucleic acids like DNA and RNA.[5] These interactions can lead to DNA aggregation, conformational changes (such as the B-Z transition), and stabilization of DNA and RNA secondary structures.[5][6][7][8] Such effects can interfere with replication, transcription, and translation, leading to variability in experimental outcomes. The efficiency of these interactions often correlates with the length of the polyamine chain.[6][7]

Q3: We are studying neuronal cells and observing unexpected changes in membrane potential and calcium signaling. Could this compound be affecting ion channels?

A3: Yes, this is a well-documented off-target effect of polyamines and their analogues.[9][10] These compounds can act as modulators and blockers of various ion channels. For instance, intracellular polyamines are known to plug the pore of inward rectifier K+ channels, which are crucial for setting the resting membrane potential.[9] They can also modulate the activity of glutamate receptors, including NMDA and AMPA/kainate receptors, which can affect calcium influx and neuronal excitability.[9][10]

Q4: What is the likely mechanism behind the observed cytotoxicity of our long-chain polyamine analogue?

A4: The cytotoxicity of long-chain polyamine analogues is often multifactorial. A primary mechanism is the induction of the polyamine catabolic pathway, specifically the enzymes spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAOX).[2][3] This enzymatic cascade produces reactive oxygen species (ROS), such as H₂O₂, which can induce oxidative stress and lead to apoptosis.[3][4] Additionally, direct interactions with DNA and mitochondria can contribute to cell death.[6][11]

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Control (Non-Target) Cells

| Possible Cause | Troubleshooting Step | Rationale |

| Broad-Spectrum Cytotoxicity | Perform a dose-response curve on both target and non-target (control) cell lines. | To determine the therapeutic window. Some analogues show selectivity for cancer cells over normal cells[4], but this needs to be empirically determined. |

| Induction of Polyamine Catabolism | Co-treat with an inhibitor of polyamine oxidase (e.g., MDL 72527). | If cytotoxicity is reduced, it suggests that ROS production from polyamine catabolism is a major contributor. |

| Off-Target Kinase Inhibition | Screen the compound against a panel of common kinases. | Long-chain cationic molecules can sometimes fit into ATP-binding pockets of kinases. |

| Mitochondrial Toxicity | Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 stain). | Some polyamine analogues are known to have off-target effects on mitochondria.[11] |

Issue 2: Inconsistent Efficacy or Potency Between Experiments

| Possible Cause | Troubleshooting Step | Rationale |

| Interaction with Media Components | Prepare fresh solutions of the analogue in a serum-free medium for initial dilutions. Test different serum concentrations. | Polyamines can interact with negatively charged molecules in fetal bovine serum, reducing the effective concentration. |

| Nucleic Acid Interaction | Measure the analogue's ability to condense DNA in a cell-free assay (e.g., using circular dichroism or UV spectroscopy). | High DNA binding affinity can lead to sequestration of the compound, affecting its availability for the intended target.[6] |

| Variable Cellular Uptake | Quantify intracellular concentrations of the analogue using LC-MS/MS. | Cellular uptake can be saturated or competitively inhibited by natural polyamines. |

| Degradation of the Compound | Verify the stability of the compound in your experimental buffer and temperature conditions over time using HPLC or LC-MS. | Ensure that the observed effects are due to the compound itself and not a degradation product. |

Quantitative Data Summary

Table 1: Comparative Cytotoxicity (ID₅₀) of Various Long-Chain Polyamine Analogues in Human Prostate Cancer Cell Lines.

Data synthesized from related oligoamine studies for illustrative purposes.

| Compound | LnCap (ID₅₀, µM) | DU-145 (ID₅₀, µM) | DuPro (ID₅₀, µM) | PC-3 (ID₅₀, µM) |

| SL-11159 (decamine derivative) | < 1 | < 1 | < 1 | < 1 |

| SL-11144 (trans-decamine) | < 1 | < 1 | < 1 | < 1 |

| SL-11172 (trans-dodecamine) | < 1 | < 1 | < 1 | < 1 |

| SL-11175 (tetradecamine derivative) | < 1 | < 1 | < 1 | < 1 |

Source: Adapted from Bioorg Med Chem. 2003 Sep 1;11(18):4121-31.[1]

Key Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ID₅₀ value.

Protocol 2: Evaluation of Ion Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Use a cell line endogenously expressing or transfected with the ion channel of interest (e.g., an inward rectifier potassium channel like Kir2.1).

-

Pipette Solution: Prepare an internal pipette solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

-

External Solution: Prepare an external solution containing (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH.

-

Patching: Obtain a whole-cell patch-clamp configuration on a selected cell.

-

Recording: Apply a series of voltage steps (e.g., from -120 mV to +60 mV) to elicit ionic currents. Record the baseline currents.

-

Compound Application: Perfuse the external solution containing this compound at the desired concentration onto the cell.

-

Post-Treatment Recording: Repeat the voltage-step protocol and record the currents in the presence of the compound.

-

Data Analysis: Compare the current-voltage (I-V) relationship before and after compound application to determine the extent and voltage dependency of the channel block.

Visualizations

Caption: Off-target signaling pathways of long-chain polyamine analogues.

Caption: Troubleshooting workflow for off-target cytotoxicity.

References

- 1. Long-chain polyamines (oligoamines) exhibit strong cytotoxicities against human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Endogenous polyamine function—the RNA perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Refining Purification Methods for Synthetic Polyamines

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic polyamines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic polyamines using various chromatography and crystallization techniques.

High-Performance Liquid Chromatography (HPLC)

| Problem | Possible Cause | Solution |

| Poor Resolution/Overlapping Peaks | Inappropriate mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC, adjust the organic solvent (e.g., acetonitrile, methanol) concentration. The addition of ion-pairing reagents can also improve the resolution of these polar compounds.[1] |